molecular formula C15H21NO5 B11707715 6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid

6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid

Cat. No.: B11707715
M. Wt: 295.33 g/mol
InChI Key: YLTAUAUEZVIMJB-UHFFFAOYSA-N
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Description

6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid is an organic compound with the molecular formula C15H21NO5. It is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, an amino group, and a hexanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid typically involves the following steps:

    Formation of the Benzoyl Derivative: The starting material, 3,4-dimethoxybenzoic acid, is reacted with thionyl chloride to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with hexanoic acid in the presence of a base, such as triethylamine, to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other strong nucleophiles.

Major Products Formed

Scientific Research Applications

6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: Lacks the hexanoic acid chain and amino group.

    Hexanoic acid: Lacks the benzoyl and methoxy groups.

    N-(3,4-Dimethoxybenzoyl)glycine: Contains a glycine moiety instead of a hexanoic acid chain.

Uniqueness

6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid is unique due to the combination of its benzoyl group with methoxy substitutions and the hexanoic acid chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Biological Activity

6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid is a compound that has garnered attention for its biological activity , particularly in the context of anti-inflammatory and potential anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.

Research indicates that this compound exhibits significant anti-inflammatory effects. The compound appears to act through various pathways, including the inhibition of pro-inflammatory cytokines and modulation of immune responses. Studies have shown that it can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby reducing inflammatory responses in vitro and in vivo.

Anticancer Potential

In addition to its anti-inflammatory properties, this compound has been investigated for its anticancer potential. In cellular models, it has demonstrated the ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect. This property is particularly valuable in cancer therapy as it may reduce side effects associated with conventional treatments.

In Vitro Studies

  • Cell Line Research :
    • A study using human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Anti-inflammatory Effects :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound led to a marked reduction in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.

In Vivo Studies

  • Animal Models :
    • A study conducted on mice with induced inflammatory conditions showed that oral administration of this compound reduced paw swelling and inflammatory markers compared to control groups.
  • Cancer Models :
    • In xenograft models of human tumors, the compound significantly inhibited tumor growth and metastasis when administered alongside standard chemotherapy agents, enhancing their efficacy without increasing toxicity.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced COX-2 expression; decreased TNF-α levels
AnticancerInduced apoptosis in cancer cell lines
CytotoxicitySelective toxicity towards cancer cells

Concentration-Dependent Effects

Concentration (µM)Effect on Cell Viability (%)Induction of Apoptosis (%)References
01000
107520
255050
503075

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

6-[(3,4-dimethoxybenzoyl)amino]hexanoic acid

InChI

InChI=1S/C15H21NO5/c1-20-12-8-7-11(10-13(12)21-2)15(19)16-9-5-3-4-6-14(17)18/h7-8,10H,3-6,9H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

YLTAUAUEZVIMJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCCCC(=O)O)OC

Origin of Product

United States

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